molecular formula C7H14N2 B3045298 7-Methyl-5-azaspiro[2.4]heptan-7-amine CAS No. 1044904-53-1

7-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B3045298
CAS No.: 1044904-53-1
M. Wt: 126.2 g/mol
InChI Key: SRQMXARNYUNUBM-UHFFFAOYSA-N
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Description

7-Methyl-5-azaspiro[24]heptan-7-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves multi-step reactions. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with the reaction of a cyclopropane derivative with hydrazine, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as halides or amines .

Scientific Research Applications

7-Methyl-5-azaspiro[2.4]heptan-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptan-7-amine: Lacks the methyl group at the 7-position.

    7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Contains an additional nitrogen atom in the ring structure.

    7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one: Has a different functional group at the 4-position

Uniqueness

7-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-methyl-5-azaspiro[2.4]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMXARNYUNUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC12CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475294
Record name 7-Methyl-5-azaspiro[2.4]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044904-53-1
Record name 7-Methyl-5-azaspiro[2.4]heptan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 2
7-Methyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 3
7-Methyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 4
7-Methyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 5
7-Methyl-5-azaspiro[2.4]heptan-7-amine
Reactant of Route 6
7-Methyl-5-azaspiro[2.4]heptan-7-amine

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